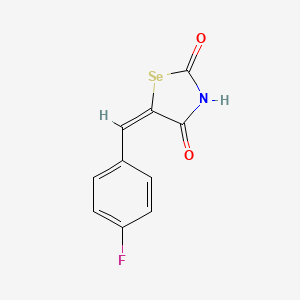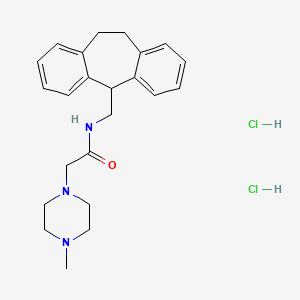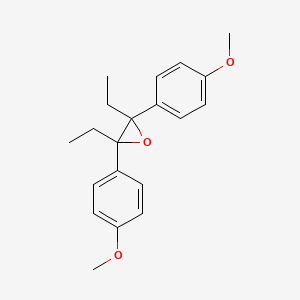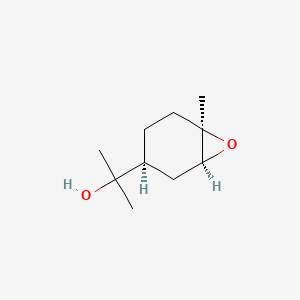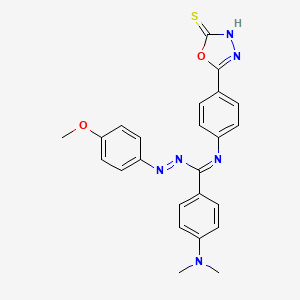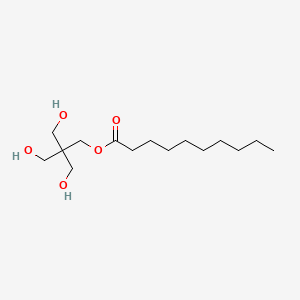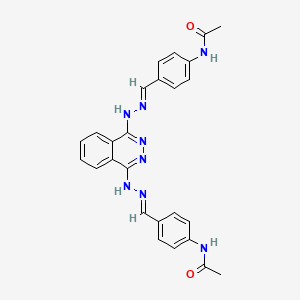
1(2H)-Phthalazinone, 2-(1-(2-(3-chlorophenyl)ethyl)hexahydro-1H-azepin-4-yl)-4-((4-chlorophenyl)methyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Phthalazinone, 2-(1-(2-(3-chlorophenyl)ethyl)hexahydro-1H-azepin-4-yl)-4-((4-chlorophenyl)methyl)-, monohydrochloride is a complex organic compound that belongs to the class of phthalazinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Phthalazinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chlorophenyl and azepinyl groups are introduced through substitution reactions, often using reagents like chlorinating agents and amines.
Final Assembly: The final compound is assembled through coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Automated Purification Systems: To ensure consistent quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azepinyl or chlorophenyl groups.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Various substitution reactions can introduce different substituents, leading to derivatives with unique properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogenating agents, amines, and organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. They can include various derivatives with modified functional groups, potentially leading to new compounds with different biological activities.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: The compound may be studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine
Drug Development: Due to its complex structure, the compound may be investigated for its potential as a drug candidate, particularly in areas like oncology or neurology.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. This may involve:
Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Phthalazinone Derivatives: Other compounds in this class may have similar structures but different substituents.
Azepinyl Compounds: Compounds with the azepinyl group may share some biological activities.
Uniqueness
The unique combination of substituents in this compound may confer specific properties that distinguish it from other similar compounds. This can include differences in biological activity, stability, or solubility.
Propiedades
Número CAS |
110406-42-3 |
|---|---|
Fórmula molecular |
C29H30Cl3N3O |
Peso molecular |
542.9 g/mol |
Nombre IUPAC |
2-[1-[2-(3-chlorophenyl)ethyl]azepan-4-yl]-4-[(4-chlorophenyl)methyl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C29H29Cl2N3O.ClH/c30-23-12-10-22(11-13-23)20-28-26-8-1-2-9-27(26)29(35)34(32-28)25-7-4-16-33(18-15-25)17-14-21-5-3-6-24(31)19-21;/h1-3,5-6,8-13,19,25H,4,7,14-18,20H2;1H |
Clave InChI |
ULBXHWYGSDWIKS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCN(C1)CCC2=CC(=CC=C2)Cl)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


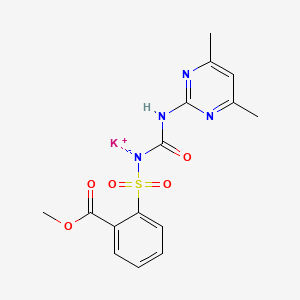

![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12710276.png)
